molecular formula C6H6ClN3O B13627474 6-chloro-N-hydroxypicolinimidamide

6-chloro-N-hydroxypicolinimidamide

Cat. No.: B13627474
M. Wt: 171.58 g/mol
InChI Key: UIUWXCOGAIVVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(z)-6-chloro-n’-hydroxypyridine-2-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a hydroxyl group attached to the carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (z)-6-chloro-n’-hydroxypyridine-2-carboximidamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with hydroxylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (z)-6-chloro-n’-hydroxypyridine-2-carboximidamide often involves large-scale chlorination processes followed by the introduction of the hydroxylamine group. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(z)-6-chloro-n’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(z)-6-chloro-n’-hydroxypyridine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (z)-6-chloro-n’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloropyridine-2-carboximidamide: Lacks the hydroxyl group, resulting in different chemical properties.

    6-chloro-n’-hydroxypyridine-3-carboximidamide: The position of the carboximidamide group is different, affecting its reactivity and applications.

Uniqueness

(z)-6-chloro-n’-hydroxypyridine-2-carboximidamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

6-chloro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H6ClN3O/c7-5-3-1-2-4(9-5)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

UIUWXCOGAIVVMN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC(=C1)Cl)/C(=N/O)/N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.